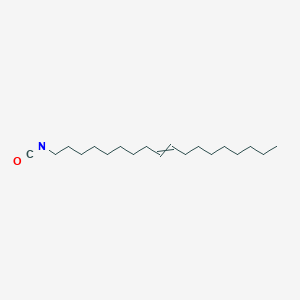

1-Isocyanatooctadec-9-ene

Beschreibung

1-Isocyanatooctadec-9-ene is a long-chain aliphatic monoisocyanate with the molecular formula $ \text{C}{19}\text{H}{35}\text{NO} $. Characterized by an 18-carbon chain featuring a terminal isocyanate (-NCO) group and a double bond at the 9th position, this compound is notable for its hydrophobic properties and reactivity with hydroxyl or amine groups. It is primarily utilized in specialized polymer synthesis, surface coatings, and as an intermediate in the production of ureas and polyurethanes. Its extended alkyl chain contributes to lower volatility compared to shorter-chain isocyanates, making it suitable for applications requiring controlled curing or enhanced material flexibility .

Eigenschaften

IUPAC Name |

1-isocyanatooctadec-9-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h9-10H,2-8,11-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSJMHPQNDDKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710281 | |

| Record name | 1-Isocyanatooctadec-9-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91544-77-3 | |

| Record name | 1-Isocyanatooctadec-9-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isocyanatooctadec-9-ene can be synthesized through the reaction of octadec-9-en-1-amine with phosgene. The reaction typically involves the following steps:

Formation of Carbamoyl Chloride: Octadec-9-en-1-amine reacts with phosgene to form the intermediate carbamoyl chloride.

Formation of Isocyanate: The carbamoyl chloride intermediate undergoes a rearrangement to form 1-Isocyanatooctadec-9-ene.

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its efficiency in forming the isocyanate group. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride or other safer reagents are being explored .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isocyanatooctadec-9-ene undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Polymerization Reactions: Can be used in the formation of polyurethanes

Common Reagents and Conditions:

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts under mild to moderate conditions to form ureas.

Catalysts: Various catalysts can be used to facilitate these reactions, including tertiary amines and metal catalysts

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Isocyanatooctadec-9-ene has several applications in scientific research:

Polymer Chemistry: Used in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.

Materials Science: Utilized in the development of advanced materials with specific mechanical and chemical properties.

Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.

Wirkmechanismus

The mechanism of action of 1-Isocyanatooctadec-9-ene involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles, leading to the formation of urethanes and ureas. This reactivity is exploited in the synthesis of polyurethanes and other materials .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hexamethylene Diisocyanate (HDI)

- Structure : $ \text{C}6\text{H}{12}\text{N}2\text{O}2 $, a six-carbon aliphatic diisocyanate with two -NCO groups.

- Reactivity : Higher reactivity due to dual isocyanate groups and shorter chain length. Forms rigid polyurethanes with faster curing times.

- Applications : Automotive coatings, adhesives, and UV-resistant materials.

- Toxicity : Classified as a respiratory sensitizer; requires stringent handling due to volatility .

Toluene Diisocyanate (TDI)

- Structure : $ \text{C}9\text{H}6\text{N}2\text{O}2 $, an aromatic diisocyanate with methyl and isocyanate groups on a benzene ring.

- Reactivity : Extremely reactive, with thermal instability and sensitivity to moisture. Produces rigid foams.

- Applications : Flexible foams for mattresses and insulation.

1-Isocyanatooctadec-9-ene

- Structure: Monoisocyanate with a long unsaturated chain.

- Reactivity : Slower reaction kinetics due to steric hindrance and lower -NCO group density. Ideal for slow-curing coatings.

- Applications : Hydrophobic coatings, lubricant additives, and bio-based polymers.

Table 1: Comparative Properties

| Property | 1-Isocyanatooctadec-9-ene | Hexamethylene Diisocyanate (HDI) | Toluene Diisocyanate (TDI) |

|---|---|---|---|

| Molecular Weight (g/mol) | 295.5 | 168.2 | 174.2 |

| Boiling Point (°C) | ~300 (decomposes) | 255 | 251 |

| Vapor Pressure (Pa) | <0.1 | 0.5 | 0.3 |

| Reactivity | Moderate | High | Very High |

| Primary Use | Flexible coatings | Durable coatings | Foam production |

Key Research Findings

- Thermal Stability : 1-Isocyanatooctadec-9-ene exhibits decomposition above 250°C, outperforming HDI (stable up to 200°C) but underperforming aromatic TDI .

- Hydrolysis Resistance : The unsaturated C18 chain enhances resistance to hydrolysis compared to HDI, which degrades rapidly in humid conditions .

- Environmental Impact : Lower volatility reduces airborne exposure risks, aligning with green chemistry trends for safer industrial use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.